4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
The compound 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the triazolopyrimidine class, characterized by a bicyclic framework fused from triazole and pyrimidine rings. Key structural features include:
- Ethyl group at position 4: Enhances lipophilicity and influences steric interactions.
- Trifluoromethyl group at position 2: Provides electron-withdrawing effects, improving metabolic stability.
- Carboxylic acid at position 6: Facilitates solubility and bioactivity via ionization or coordination with biological targets.
Properties
Molecular Formula |
C9H7F3N4O3 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
4-ethyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7F3N4O3/c1-2-15-3-4(6(18)19)5(17)16-8(15)13-7(14-16)9(10,11)12/h3H,2H2,1H3,(H,18,19) |
InChI Key |
NPIGJKBUFVWSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with trifluoroacetic anhydride to yield the desired triazolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and signal transduction .
Molecular Targets and Pathways:
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
VEGFR-2: Inhibition of VEGFR-2 can reduce angiogenesis, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Substituent Variations in Triazolopyrimidine Derivatives
Key Observations :
- Position 6 : The carboxylic acid group distinguishes the target compound from ester derivatives (e.g., ), impacting solubility and bioavailability.
- Core Modifications : Pyrazolo[1,5-a]pyrimidine () lacks the triazole nitrogen, altering electronic properties and receptor interactions.
Key Observations :
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
Biological Activity
4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1135989-36-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 276.17 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and contains trifluoromethyl and carboxylic acid functional groups, which may contribute to its biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:
- Inhibition of COX Enzymes : Compounds derived from pyrimidine derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes. In vitro assays indicated that certain derivatives suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μM) | Comparison |
|---|---|---|
| 4-Ethyl... | TBD | Similar to celecoxib (0.04 μM) |
| Compound A | 0.04 ± 0.01 | Celecoxib |
| Compound B | TBD | Indomethacin |
Anticancer Activity
The anticancer properties of this compound have also been explored through various studies:
- Cytotoxicity Studies : Preliminary data suggest that related triazole derivatives exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). These studies demonstrated that certain compounds lead to apoptosis and cell cycle arrest in these cancer cells .
| Cell Line | Compound | Viability (%) at 10 μM |
|---|---|---|
| HepG2 | 4-Ethyl... | TBD |
| MCF-7 | TBD | TBD |
| HCT116 | TBD | TBD |
The proposed mechanisms by which this compound exerts its effects include:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .
- Intercalation into DNA : Some derivatives interact with DNA by intercalation without stabilizing the cleavage complex formed by topoisomerases, potentially reducing DNA toxicity compared to traditional chemotherapeutics like etoposide .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of triazole derivatives, researchers synthesized several compounds and evaluated their anti-inflammatory and anticancer activities. The study reported that certain compounds exhibited significant inhibition of COX enzymes and displayed cytotoxicity against various cancer cell lines.
Case Study 2: Structure–Activity Relationship (SAR)
Research on the SAR of pyrimidine derivatives indicated that modifications at specific positions significantly influenced biological activity. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency against COX enzymes and increased cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
